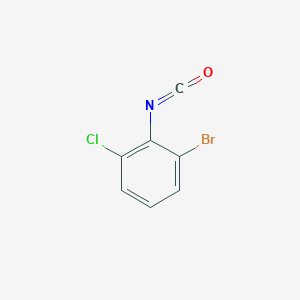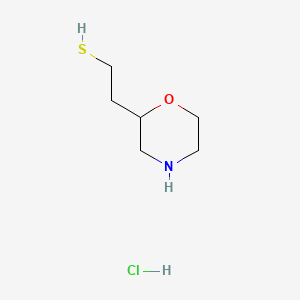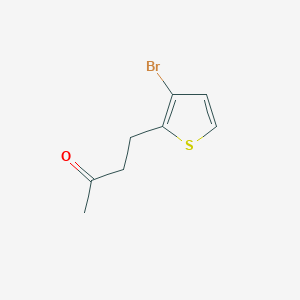
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C8H10O3S It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This reaction is carried out at a concentration of 30 g/L and results in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which can be further converted into the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic systems such as ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, or borane/chiral oxazaborolidine. These methods aim to achieve high enantiomeric excess and conversion rates, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of methyl 3-hydroxy-3-(thiophen-2-yl)propanoate involves its interaction with various molecular targets. In bioreduction reactions, the compound acts as a substrate for enzymes like ketoreductases, which catalyze the reduction of the carbonyl group to a hydroxyl group. This process is highly enantioselective, leading to the formation of specific enantiomers with high purity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-oxo-3-(thiophen-2-yl)propanoate: This compound is a precursor in the synthesis of methyl 3-hydroxy-3-(thiophen-2-yl)propanoate.
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride: Another thiophene derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for high enantioselectivity in bioreduction reactions. This property makes it valuable in the synthesis of chiral pharmaceutical compounds, where the purity and specific enantiomeric form are crucial .
Eigenschaften
Molekularformel |
C8H10O3S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
methyl 3-hydroxy-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6,9H,5H2,1H3 |
InChI-Schlüssel |
XBODDYRBEWWVIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C1=CC=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)
![tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)

![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)
